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1-Vinylspiro[3.5]nonan-1-ol

Cat. No.: B12981035
M. Wt: 166.26 g/mol
InChI Key: UQTQXSXFKBSDJV-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Synthetic Organic Chemistry

Spirocyclic scaffolds are of profound importance in synthetic organic chemistry, primarily due to their inherent three-dimensional nature. organic-chemistry.orgthieme-connect.com This rigid, non-planar geometry allows for the precise spatial orientation of functional groups, which is a critical feature for enhancing interactions with biological targets like proteins and enzymes. organic-chemistry.orgumich.edu Consequently, the incorporation of spirocyclic motifs has become an increasingly utilized strategy in drug discovery to improve physicochemical properties and explore new chemical space. thieme-connect.comumich.edujst.go.jpspectrabase.com The increased sp³ character of spirocycles, compared to more common flat aromatic systems, can also lead to improved solubility and metabolic stability. organic-chemistry.org

Positioning of 1-Vinylspiro[3.5]nonan-1-ol within the Context of Spirocyclic Alcohols

This compound is a tertiary alcohol where the hydroxyl group and a vinyl group are attached to the same carbon of the cyclobutane (B1203170) ring within the spiro[3.5]nonane system. The presence of the vinyl group makes it a particularly interesting subject for further chemical transformations. Vinyl-substituted alcohols are versatile intermediates in organic synthesis, capable of undergoing a variety of reactions such as olefin metathesis, epoxidation, and polymerization. nih.gov

The synthesis of such a molecule is conceptually straightforward, likely involving the nucleophilic addition of a vinyl organometallic reagent, such as vinylmagnesium bromide, to the corresponding ketone precursor, Spiro[3.5]nonan-1-one. This ketone is a known compound, and its synthesis and spectral properties have been documented. The synthesis of the analogous 1-ethynylspiro[3.5]nonan-1-ol has been reported via the reaction of spiro[3.5]nonan-1-one with an acetylide, showcasing the feasibility of additions to this ketone. umich.edu

Below is a table of computed properties for the parent alcohol, Spiro[3.5]nonan-1-ol, which provides an estimation of the physicochemical characteristics of the vinyl-substituted derivative.

PropertyValue
Molecular FormulaC₉H₁₆O
Molecular Weight140.22 g/mol
XLogP32.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass140.120115130 Da
Topological Polar Surface Area20.2 Ų

Computed properties for Spiro[3.5]nonan-1-ol. Data from PubChem. nih.gov

Overview of Current Research Landscape and Key Challenges Pertaining to this compound

Currently, dedicated research focusing exclusively on this compound appears to be limited, with information primarily available through chemical supplier catalogs and inferred from studies on analogous compounds. The primary challenge in its study lies in its synthesis. The precursor, Spiro[3.5]nonan-1-one, is accessible, but its preparation can be low-yielding. nih.gov

Once synthesized, this compound is expected to be a substrate for a variety of rearrangement reactions, a common feature for vinyl-substituted cyclic alcohols. rsc.org These rearrangements can be synthetically useful but also present a challenge in controlling the desired reactivity. The development of stereoselective methods for the synthesis of such spirocyclic alcohols is another key challenge, often requiring the use of chiral auxiliaries or kinetic resolution.

The table below presents spectroscopic data for a key precursor, which is vital for the characterization of the synthetic pathway to this compound.

CompoundSpectroscopic Data
1-Ethynylspiro[3.5]nonan-1-ol IR (neat) cm⁻¹: 3390, 3307, 625¹H NMR (300 MHz, CDCl₃) δ: 1.18–1.76 (m, 12H), 2.09 (brs, 1H), 2.14 (ddd, 1H), 2.33 (ddd, 1H), 2.58 (s, 1H)¹³C NMR (75 MHz, CDCl₃) δ: 22.3, 22.8, 25.4, 25.9, 30.7, 33.7, 35.3, 47.7, 72.9, 74.3, 88.0

Experimental spectroscopic data for a closely related alkyne. umich.edu

Future research on this compound will likely focus on the development of efficient and stereoselective synthetic routes and the exploration of its reactivity, particularly in cascade reactions that can rapidly build molecular complexity. Its unique three-dimensional structure makes it a promising, yet underexplored, building block for the synthesis of novel bioactive compounds and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O B12981035 1-Vinylspiro[3.5]nonan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-ethenylspiro[3.5]nonan-3-ol

InChI

InChI=1S/C11H18O/c1-2-11(12)9-8-10(11)6-4-3-5-7-10/h2,12H,1,3-9H2

InChI Key

UQTQXSXFKBSDJV-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCC12CCCCC2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Vinylspiro 3.5 Nonan 1 Ol

Strategic Approaches to Spiro[3.5]nonane Ring System Construction

The synthesis of the spiro[3.5]nonane skeleton, the central framework of 1-Vinylspiro[3.5]nonan-1-ol, can be accomplished through a variety of advanced organic reactions. These methods focus on the efficient construction of the sterically demanding spirocyclic junction, connecting a four-membered ring to a six-membered ring.

Cycloaddition Reactions in Spiro[3.5]nonane Formation

Cycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful and direct method for the formation of four-membered rings, making them highly suitable for constructing the cyclobutane (B1203170) portion of the spiro[3.5]nonane system. Intramolecular [2+2] photocycloaddition is a key strategy, often proceeding with high regioselectivity and stereoselectivity.

A plausible synthetic route commences with a cyclohexanone (B45756) derivative, which is elaborated into a precursor bearing a tethered alkene or allene. For instance, methylenecyclohexane (B74748) can be functionalized with a side chain containing a terminal allene. Upon photochemical irradiation, this substrate undergoes an intramolecular [2+2] cycloaddition to forge the spiro[3.5]nonane framework, yielding a spiro[3.5]nonan-1-one precursor. The efficiency of such reactions can be influenced by the length and nature of the tether connecting the reacting moieties. Copper(I) salts, such as copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), are often employed as catalysts to facilitate these transformations, particularly for intramolecular reactions of 1,6-dienes.

Table 1: Examples of [2+2] Cycloaddition for Spirocycle Formation

Reactant Type Reaction Conditions Product Type Yield (%)
Tethered Allene-Yne Thermal Spirooxindole-cyclobutene >95%
Tethered Ketene-Allene Thermal Bicyclo[3.2.0]heptanone 45-78%

This table presents data for analogous systems to illustrate the utility of the methodology.

Rearrangement-Based Syntheses of the Spiro[3.5]nonane Core

Molecular rearrangements offer an alternative and elegant approach to constructing the spiro[3.5]nonane core, often by expanding a pre-existing ring. The Tiffeneau-Demjanov rearrangement is a classic and effective method for the one-carbon ring expansion of cycloalkanones, making it applicable to the synthesis of spirocyclic systems. wikipedia.orgwikipedia.orgsynarchive.com

This strategy can be envisioned starting from a smaller spirocyclic ketone. For example, spiro[3.4]octan-1-one can be converted into the key 1-aminomethyl-spiro[3.4]octan-1-ol precursor. This transformation is typically achieved via the formation of a cyanohydrin, followed by reduction of the nitrile group to a primary amine. Treatment of the resulting amino alcohol with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) induces a diazotization of the primary amine. d-nb.info The subsequent loss of nitrogen gas generates a primary carbocation, which triggers a rearrangement cascade. The carbon-carbon bond of the five-membered ring migrates, leading to the expansion of the ring by one carbon and the formation of the desired spiro[3.5]nonan-2-one. While this yields an isomer of the direct precursor to the target molecule, it demonstrates a powerful method for accessing the core skeleton. The regioselectivity of the bond migration is a critical factor in determining the final product. libretexts.org

Cyclization Strategies Involving Acrylate (B77674) Derivatives for Spiro[3.5]nonane Synthesis

Annulation strategies that build one ring onto another are fundamental in cyclic and spirocyclic synthesis. A sequence involving a Michael addition of an acrylate derivative followed by an intramolecular cyclization can be adapted to construct the spiro[3.5]nonane framework. While often used to create five- and six-membered rings, this approach can be tailored for the formation of the four-membered cyclobutane ring under specific conditions.

In a hypothetical route, a cyclohexanone-derived enamine or enolate can serve as the Michael donor. Reaction with a suitable Michael acceptor, such as an α,β-unsaturated ester like methyl acrylate, would form an intermediate adduct. The next crucial step is an intramolecular cyclization. A Dieckmann condensation, for instance, could be employed if the initial substrate is appropriately designed with a second ester functionality. More direct methods, such as an intramolecular Thorpe-Ziegler reaction of a dinitrile or an acid-catalyzed aldol-type cyclization of a keto-aldehyde, could forge the four-membered ring. The success of this approach hinges on favoring the kinetically challenging 4-exo-tet cyclization to form the cyclobutane ring over other potential side reactions.

Organometallic Approaches to Spiro[3.5]nonane Frameworks

Organometallic chemistry provides a diverse toolkit for carbon-carbon bond formation and the construction of complex cyclic systems. Ring-closing metathesis (RCM) and palladium-catalyzed intramolecular cyclizations are prominent examples of organometallic approaches that can be applied to the synthesis of the spiro[3.5]nonane core.

For an RCM approach, a suitable precursor would be a 1,1-disubstituted cyclohexene (B86901), where both substituents are vinyl groups or other terminal alkenes. Treatment with a Grubbs or Schrock catalyst would initiate the metathesis cascade, forming the spiro-fused four-membered ring. The stability of the resulting cyclobutene (B1205218) and the efficiency of the ring-closing step are key considerations.

Alternatively, palladium-catalyzed intramolecular reactions, such as the Heck reaction, can be utilized. A precursor for this could be a vinyl- or aryl-substituted cyclohexene bearing a tethered alkenyl halide. Under the influence of a palladium(0) catalyst, an intramolecular carbopalladation followed by β-hydride elimination or other termination steps can lead to the formation of the spirocyclic system. The regioselectivity of these cyclizations is crucial and can often be controlled by the choice of ligands and reaction conditions. acs.org

Installation and Selective Functionalization of the Vinyl and Hydroxyl Moieties

Once the spiro[3.5]nonan-1-one precursor is synthesized, the final step is the introduction of the vinyl and hydroxyl groups at the spiro-carbon C1. This is classically achieved through a nucleophilic addition of a vinyl organometallic reagent to the ketone carbonyl.

The addition of reagents such as vinylmagnesium bromide (a Grignard reagent) or vinyllithium (B1195746) to spiro[3.5]nonan-1-one attacks the electrophilic carbonyl carbon. nih.gov A subsequent aqueous workup protonates the resulting alkoxide, yielding the target tertiary alcohol, this compound. This reaction is generally high-yielding and provides a direct route to the desired functional groups.

Table 2: Nucleophilic Vinylation of Ketones

Ketone Substrate Vinylating Agent Solvent Yield (%)
Cyclohexanone Vinylmagnesium Bromide Tetrahydrofuran (THF) ~95%
2-Adamantanone Vinyllithium Diethyl Ether ~90%

This table presents data for analogous ketone substrates to illustrate the general efficacy of the reaction.

Stereoselective Introduction of the Vinyl Group at the Spiro Center

The spiro carbon in spiro[3.5]nonan-1-one is prochiral. Therefore, the nucleophilic addition of the vinyl group can occur from two opposite faces, potentially leading to a racemic mixture of enantiomers of this compound. Achieving stereoselectivity in this step is a significant challenge and requires the use of asymmetric synthesis techniques.

One effective method is the use of a catalytic asymmetric process. For example, vinylzinc reagents, prepared via hydrozirconation of acetylene (B1199291) followed by transmetalation with diethylzinc, can be added to ketones in the presence of a chiral catalyst. nih.gov Chiral titanium-based Lewis acids, derived from titanium(IV) isopropoxide and chiral ligands like (R)-BINOL, have been shown to catalyze such additions with high enantioselectivity. This approach generates the chiral quaternary center at the spiro carbon with a high degree of stereocontrol. nih.gov

Other strategies include the use of a chiral auxiliary attached to the spiro[3.5]nonane core to direct the incoming nucleophile, or the use of stoichiometric chiral reagents. The choice of method depends on the desired enantiomer and the scalability of the synthesis.

Table 3: Catalytic Asymmetric Vinylation of Prochiral Ketones

Ketone Substrate Chiral Catalyst/Ligand Enantiomeric Excess (e.e.) (%)
Acetophenone Ti(Oi-Pr)₄ / (R)-BINOL derivative 97%
1-Tetralone Chiral Amino Alcohol-Titanium Complex 91%

This table provides examples from the literature for the asymmetric vinylation of various prochiral ketones, demonstrating the potential for high stereocontrol.

Control over Hydroxyl Group Placement and Configuration

Achieving precise control over the placement and stereochemical configuration of the hydroxyl group is paramount in the synthesis of complex molecules like this compound. Given that the target molecule possesses a chiral center at the spiro carbon C1, the development of enantioselective synthetic methods is of significant interest. The primary approach to installing the vinyl and hydroxyl groups in a single, stereocontrolled step is through the asymmetric addition of a vinyl nucleophile to the prochiral ketone, spiro[3.5]nonan-1-one.

Modern catalytic asymmetric vinylation of ketones offers a powerful tool for this purpose. nih.gov These reactions typically employ a chiral catalyst to orchestrate the facial selectivity of the nucleophilic attack on the carbonyl group, thereby establishing the desired absolute configuration of the tertiary alcohol. The choice of catalyst, vinylating agent, and reaction conditions can significantly influence the enantiomeric excess (ee) of the product. For instance, catalyst systems based on chiral ligands complexed to metals like titanium, zinc, or cobalt have demonstrated high levels of enantioselectivity in the vinylation of various ketones. nih.govorganic-chemistry.orgnih.govnih.gov

The mechanism of stereocontrol often involves the formation of a chiral complex between the catalyst and the ketone substrate. This complex blocks one face of the carbonyl, directing the incoming vinyl nucleophile to the other, less sterically hindered face. The specific geometry of the transition state, influenced by the catalyst's chiral environment, ultimately determines the stereochemical outcome.

Multi-Step Synthesis Pathways Leading to this compound

The synthesis of this compound is predicated on the availability of its precursor, spiro[3.5]nonan-1-one. The construction of this spirocyclic ketone can be achieved through various multi-step synthetic sequences. These pathways often involve the formation of the spirocyclic carbon skeleton as a key step.

One plausible synthetic route to spiro[3.5]nonan-1-one involves a [2+2] cycloaddition reaction. For example, the reaction of an appropriately substituted ketene (B1206846) with a cycloalkene could furnish the cyclobutanone (B123998) ring fused to the cyclohexane (B81311) ring. Subsequent functional group manipulations would then lead to the desired spiro[3.5]nonan-1-one.

Another approach could involve a ring expansion strategy. rsc.org A suitably functionalized cyclopropyl- or cyclobutyl-substituted cyclohexane derivative could undergo a rearrangement, such as a semipinacol rearrangement, to form the spiro[3.3]heptan-1-one motif, which could potentially be adapted for the synthesis of the spiro[3.5]nonan-1-one system. nih.gov

A more classical approach might involve intramolecular alkylation or acylation reactions. A cyclohexane ring bearing a side chain with a suitable leaving group and an activated methylene (B1212753) or methine group could undergo cyclization to form the spirocyclic ketone.

Once spiro[3.5]nonan-1-one is obtained, the final step is the introduction of the vinyl group to form this compound. This is typically achieved through the nucleophilic addition of a vinyl organometallic reagent, such as vinylmagnesium bromide (a Grignard reagent) or vinyllithium, to the carbonyl group of the ketone.

A generalized multi-step pathway can be summarized as follows:

Formation of a suitable cyclohexane precursor: This could involve various standard organic transformations to construct a cyclohexane ring with the necessary functional groups for the subsequent spirocyclization step.

Spirocyclization: Employing strategies such as intramolecular alkylation, cycloaddition, or ring expansion to construct the spiro[3.5]nonane framework and generate spiro[3.5]nonan-1-one.

Vinylation: The reaction of spiro[3.5]nonan-1-one with a vinyl organometallic reagent to yield this compound. For stereocontrol, this step would be performed using asymmetric catalysis.

Comparison and Evaluation of Synthetic Efficiencies and Selectivities

The choice of the vinylating agent and catalyst system plays a crucial role in determining the yield and enantioselectivity of the reaction. For instance, catalytic asymmetric vinylation of cyclic ketones has been shown to be highly effective. acs.org

Catalyst SystemKetone SubstrateVinylation ReagentYield (%)Enantiomeric Excess (ee %)Reference
Pd₂(dba)₃ / Chiral Phosphine (B1218219) Ligand2-methylcyclopentanonetrans-1-bromopropene9090 acs.org
Pd₂(dba)₃ / Chiral Phosphine Ligand2-methylcyclohexanonetrans-1-bromopropene7550 acs.org
Ti(OiPr)₄ / Bis(sulfonamide) Diol LigandAcetophenoneVinylzinc reagent95>90 nih.gov
Cobalt Halide / Chiral Bisphosphine Ligandα-ketoesterVinyl boronic acidHighup to 96:4 er organic-chemistry.orgnih.gov

As indicated in the table, palladium-catalyzed asymmetric vinylation of ketone enolates can provide high yields and enantioselectivities, although the ring size of the cyclic ketone can significantly impact the stereochemical outcome. acs.org Titanium-based catalyst systems with vinylzinc reagents are also highly effective for the asymmetric vinylation of a variety of ketones, often yielding products with excellent enantioselectivity. nih.gov More recently, the use of earth-abundant and less toxic metals like cobalt has emerged as a promising alternative, demonstrating high efficiency and enantioselectivity in the vinylation of activated ketones. organic-chemistry.orgnih.gov

Development of Novel Catalytic Methods for this compound Formation

The development of novel and more efficient catalytic methods for the asymmetric vinylation of ketones is an active area of research with direct implications for the synthesis of this compound. The focus is on designing catalysts that offer higher activity, broader substrate scope, and enhanced stereocontrol.

One area of development is the design of new chiral ligands. The electronic and steric properties of the ligand play a critical role in determining the efficacy of the catalyst. For example, the development of new electron-rich chiral monodentate phosphine ligands has been key to the success of palladium-catalyzed asymmetric vinylation of ketone enolates. acs.org

Another promising direction is the exploration of new metal catalysts. While palladium and titanium have been extensively studied, other transition metals are being investigated for their potential in asymmetric catalysis. As mentioned, cobalt-based catalysts are emerging as a more sustainable and economical alternative for enantioselective vinylation reactions. organic-chemistry.orgnih.gov

Furthermore, the development of organocatalysis for the asymmetric α-fluorination of cyclic ketones suggests the potential for metal-free catalytic systems for other α-functionalizations, which could potentially be extended to vinylation reactions in the future. nih.gov

The use of flow chemistry represents a paradigm shift in multi-step synthesis, offering improved efficiency, safety, and scalability. syrris.jp A continuous-flow process for a multi-step synthesis could potentially be developed for this compound, integrating the synthesis of the spiro[3.5]nonan-1-one precursor and its subsequent catalytic asymmetric vinylation in a single, streamlined operation.

Structural Characterization and Stereochemical Analysis of 1 Vinylspiro 3.5 Nonan 1 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise architecture of 1-Vinylspiro[3.5]nonan-1-ol is determined through a combination of spectroscopic methods. Each technique provides complementary information, which, when integrated, allows for an unambiguous assignment of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of Atom Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl group protons, typically in the range of δ 5.0-6.5 ppm. These protons would exhibit a characteristic splitting pattern (doublet of doublets) due to geminal, cis, and trans couplings. The protons of the cyclobutane (B1203170) and cyclohexane (B81311) rings would appear in the more shielded upfield region (δ 1.0-2.5 ppm), likely as complex multiplets due to overlapping signals and restricted conformational mobility imposed by the spirocyclic system. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The spiro carbon, being a quaternary center attached to the oxygen atom, is expected to resonate in the δ 70-85 ppm region. youtube.com The two carbons of the vinyl group would appear in the olefinic region (δ 110-145 ppm). The remaining carbons of the cyclobutane and cyclohexane rings would be found in the aliphatic region (δ 20-45 ppm).

Advanced NMR Techniques: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be crucial to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the methylene (B1212753) groups of the rings. azom.comacs.org 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the entire molecule.

Interactive Data Table: Expected NMR Chemical Shifts for this compound
Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Spiro Carbon (C-1)N/A70 - 85Quaternary carbon attached to -OH group.
Vinyl CH=5.8 - 6.2 (dd)135 - 145Complex splitting due to geminal and cis/trans coupling.
Vinyl =CH₂5.0 - 5.4 (m)110 - 120Two distinct signals for the two geminal protons.
Cyclohexane -CH₂-1.4 - 1.8 (m)25 - 40Overlapping multiplets.
Cyclobutane -CH₂-1.8 - 2.5 (m)20 - 35Potentially deshielded due to ring strain.
Hydroxyl -OHVariable (broad s)N/AChemical shift is dependent on solvent and concentration.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound (C₁₁H₁₈O). The technique provides a highly accurate mass measurement, which validates the elemental composition. Electron ionization (EI) mass spectrometry would be used to study its fragmentation pathways.

As a tertiary alcohol, this compound is expected to show a very weak or absent molecular ion (M⁺) peak. whitman.educhemistrynotmystery.comlibretexts.org The fragmentation is likely dominated by two main pathways:

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This could involve the loss of the vinyl group or cleavage of the cyclobutane ring, leading to resonance-stabilized oxonium ions.

Dehydration: The elimination of a water molecule (M-18) is a common fragmentation pathway for alcohols and would likely be a prominent peak in the spectrum. whitman.edulibretexts.org Further fragmentation of this M-18 ion would also be observed.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueProposed FragmentPathway
166[C₁₁H₁₈O]⁺Molecular Ion (M⁺) - Expected to be weak or absent.
148[C₁₁H₁₆]⁺˙Loss of H₂O (Dehydration). libretexts.org
139[C₁₀H₁₅]⁺Loss of vinyl group (CH₂=CH).
123[C₈H₁₁O]⁺α-cleavage with loss of C₂H₅ from cyclohexane ring.
57[C₄H₉]⁺Complex ring cleavage.

Infrared (IR) Spectroscopy for Identification of Functional Group Presence

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be characterized by several distinct absorption bands.

The most prominent feature would be a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. spectroscopyonline.comorgchemboulder.comlibretexts.org The C-O stretching vibration of a tertiary alcohol would give rise to a strong band in the 1100-1210 cm⁻¹ region. quimicaorganica.orgspectroscopyonline.com The presence of the vinyl group would be confirmed by C=C stretching absorption around 1640 cm⁻¹ and vinylic C-H stretching absorptions just above 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorptions for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad, strong)O-H stretchTertiary Alcohol orgchemboulder.com
3080 - 3010 (medium)=C-H stretchVinyl Group
2960 - 2850 (strong)C-H stretchAliphatic (Rings)
1645 (weak)C=C stretchVinyl Group
1210 - 1100 (strong)C-O stretchTertiary Alcohol spectroscopyonline.com
990 & 910 (strong)=C-H bend (out-of-plane)Vinyl Group

Chiral Resolution and Enantioselective Synthesis Strategies

The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. The development of methods to synthesize and isolate single enantiomers is a significant area of research.

Methods for Asymmetric Induction in this compound Synthesis

Asymmetric induction involves the use of a chiral influence to favor the formation of one enantiomer over the other. For a target like this compound, this would typically be achieved by the asymmetric addition of a vinyl nucleophile (e.g., vinylmagnesium bromide or vinyllithium) to a prochiral precursor, spiro[3.5]nonan-1-one.

Several catalytic strategies could be employed:

Chiral Ligand-Metal Complexes: Using a chiral ligand to modify the reactivity of the vinylating agent. For instance, a vinylzinc reagent could be used in the presence of a chiral amino alcohol catalyst to achieve enantioselective addition to the ketone.

Organocatalysis: Chiral organocatalysts, such as proline derivatives, could be used to activate the ketone and facilitate a stereoselective reaction. acs.orgacs.org The development of catalytic asymmetric methods for constructing spirocyclic frameworks is an active field of research. rsc.orgrsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the spiro[3.5]nonan-1-one precursor could direct the incoming vinyl group to a specific face of the carbonyl, followed by removal of the auxiliary.

Diastereoselective Approaches for Generating Stereoisomers

If the spirocyclic core already contains a stereocenter, the synthesis of this compound becomes a diastereoselective process. For example, if a substituent on the cyclohexane or cyclobutane ring creates a chiral center, the existing stereochemistry can influence the stereochemical outcome of the vinyl addition to the ketone.

The steric hindrance posed by the existing chiral center would direct the incoming nucleophile to the less hindered face of the carbonyl group, leading to the preferential formation of one diastereomer. The level of diastereoselectivity would depend on the nature of the substituent and its proximity to the reaction center. Cascade reactions, where multiple stereocenters are formed in a single synthetic operation, are a powerful tool for creating complex spiro compounds with high diastereoselectivity. nih.govresearchgate.net The stereochemical relationship between the newly formed alcohol center and the pre-existing stereocenter can be controlled through the careful choice of reagents and reaction conditions. mdpi.com

Conformational Analysis of the Spiro[3.5]nonane Ring System

The spiro[3.5]nonane framework, which forms the core of this compound, consists of a cyclobutane ring and a cyclohexane ring fused at a single carbon atom (the spiro center). The conformational behavior of this system is dictated by the interplay of the inherent conformational preferences of each ring.

The cyclohexane ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. However, in the spiro[3.5]nonane system, the fusion to the cyclobutane ring introduces additional constraints. The cyclobutane ring is not planar and exists in a puckered conformation. This puckering can influence the geometry of the spiro center and, consequently, the preferred conformation of the cyclohexane ring.

Table 1: Theoretical Conformational States of the Spiro[3.5]nonane Ring in this compound

RingPredominant ConformationPotential DistortionsInfluencing Factors
CyclohexaneChairFlattening or twistingSpiro-fusion to cyclobutane
CyclobutanePuckeredVariations in pucker angleSubstituents at C1

Computational modeling, using methods such as Density Functional Theory (DFT), would be a valuable tool to predict the minimum energy conformations of this compound and to quantify the energetic barriers between different conformational states. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) would be essential for the experimental validation of these theoretical predictions.

Absolute Configuration Assignment and Determination of Enantiomeric Excess

The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. The C1 carbon, bearing the hydroxyl and vinyl groups, is also a stereocenter. The assignment of the absolute configuration at these stereocenters is crucial for understanding the molecule's three-dimensional structure and its potential interactions with other chiral molecules.

The Cahn-Ingold-Prelog (CIP) priority rules would be used to assign the absolute configuration as either (R) or (S) at each stereocenter. For the spiro center, the priority of the ring paths would be determined. For the C1 carbon, the priority of the substituents (hydroxyl, vinyl, and the two paths into the cyclobutane ring) would be established.

Experimentally, the absolute configuration of a chiral molecule can be determined through various methods:

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used. The experimental spectra can be compared with theoretically calculated spectra for a known absolute configuration.

Asymmetric Synthesis: Synthesizing the molecule from a starting material of known absolute configuration can establish the stereochemistry of the product.

Chemical Correlation: Chemically converting the molecule to a compound of known absolute configuration can also be used for assignment.

The determination of enantiomeric excess (e.e.), which measures the purity of a sample of a chiral compound, is typically achieved using chiral chromatography (e.g., HPLC or GC with a chiral stationary phase) or through NMR spectroscopy using chiral shift reagents or by forming diastereomeric derivatives.

Table 2: Methods for Stereochemical Analysis of this compound

AnalysisMethodPrinciple
Absolute Configuration Chiroptical Spectroscopy (CD/ORD)Comparison of experimental and theoretical spectra
Asymmetric SynthesisSynthesis from a chiral precursor of known configuration
Chemical CorrelationConversion to a compound of known configuration
Enantiomeric Excess Chiral Chromatography (HPLC/GC)Separation of enantiomers on a chiral stationary phase
NMR with Chiral Shift ReagentsFormation of transient diastereomeric complexes with distinct NMR signals
NMR of Diastereomeric DerivativesCovalent reaction with a chiral derivatizing agent to form diastereomers with distinct NMR signals

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a closely related derivative could be obtained, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

For this compound, an X-ray crystal structure would unequivocally establish:

The puckering of the cyclobutane ring.

The conformation of the cyclohexane ring.

The relative stereochemistry between the C1 stereocenter and the spiro center.

If a single enantiomer crystallizes, the absolute configuration can be determined (often through the use of anomalous dispersion).

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Currently, there are no publicly available crystal structures for this compound in crystallographic databases. The synthesis and crystallization of this compound would be a prerequisite for such an analysis.

Table 3: Potential Structural Information from X-ray Crystallography of this compound

Structural FeatureInformation Provided
Molecular Geometry Precise bond lengths and angles
Conformation Puckering of the cyclobutane ring and conformation of the cyclohexane ring in the solid state
Stereochemistry Unambiguous determination of relative and potentially absolute stereochemistry
Crystal Packing Intermolecular forces, including hydrogen bonding and van der Waals interactions

Reactivity and Chemical Transformations of 1 Vinylspiro 3.5 Nonan 1 Ol

Reactions Involving the Vinyl Group

The vinyl group, a carbon-carbon double bond, is a site of high electron density, making it susceptible to reactions with electrophiles and a participant in various concerted reactions.

Electrophilic Additions to the Vinyl Moiety

Electrophilic addition reactions are characteristic of alkenes. In the case of 1-Vinylspiro[3.5]nonan-1-ol, the vinyl group would be expected to react with a variety of electrophiles. The regioselectivity of these additions would likely follow Markovnikov's rule, where the electrophile adds to the terminal carbon of the vinyl group, and the nucleophile adds to the more substituted carbon.

Table 1: Predicted Electrophilic Addition Reactions of this compound

ReagentPredicted Major ProductReaction Type
HBr2-Bromo-1-(spiro[3.5]nonan-1-yl)ethan-1-olHydrohalogenation
H₂O / H⁺1-(Spiro[3.5]nonan-1-yl)ethane-1,2-diolAcid-Catalyzed Hydration
Br₂1,2-Dibromo-1-(spiro[3.5]nonan-1-yl)ethan-1-olHalogenation
BH₃ then H₂O₂, NaOH2-(Spiro[3.5]nonan-1-yl)ethan-1-olHydroboration-Oxidation

Note: The products listed are predictions based on established reactivity patterns of vinyl groups.

Cycloaddition Reactions Utilizing the Vinyl Group

The vinyl group can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, in a Diels-Alder reaction, it would be expected to react with a diene. The stereochemistry of the resulting cyclic product would be dependent on the geometry of the reactants and the reaction conditions.

Olefin Metathesis and Polymerization Studies

Olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds, could potentially be employed with this compound. Cross-metathesis with another olefin in the presence of a suitable catalyst (e.g., Grubbs' or Schrock's catalyst) would lead to new substituted alkenes.

Furthermore, the vinyl group makes this compound a monomer that could potentially undergo polymerization through various mechanisms, such as free-radical, cationic, or coordination polymerization, to form a polymer with a spirocyclic alcohol moiety in the repeating unit.

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group in this compound offers another avenue for chemical transformations.

Oxidation and Reduction Pathways of the Alcohol Functionality

As a tertiary alcohol, the hydroxyl group in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds.

Reduction of the alcohol functionality is generally not a feasible transformation unless it is first converted into a better leaving group.

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is often catalyzed by an acid or a base.

Etherification to form an ether is also a plausible transformation. For example, reaction with an alkyl halide in the presence of a strong base (Williamson ether synthesis) would yield the corresponding ether.

Table 2: Predicted Reactions of the Hydroxyl Group in this compound

ReagentPredicted ProductReaction Type
Acetic Anhydride, Pyridine1-Vinylspiro[3.5]nonan-1-yl acetateEsterification
Sodium Hydride, then Methyl Iodide1-Methoxy-1-vinylspiro[3.5]nonaneWilliamson Ether Synthesis

Note: The products listed are predictions based on the known reactivity of tertiary alcohols.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group of this compound is situated on a tertiary carbon, which is also an allylic position due to the adjacent vinyl group. This structural arrangement significantly influences its propensity to undergo nucleophilic substitution reactions. Direct displacement of the hydroxyl group is unlikely as it is a poor leaving group. Therefore, activation is a prerequisite for substitution to occur.

Protonation of the hydroxyl group under acidic conditions would form a good leaving group, water, leading to the formation of a tertiary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between the tertiary carbon and the terminal carbon of the vinyl group. The subsequent attack by a nucleophile can, in principle, occur at either of these electrophilic centers.

The reaction pathway, whether it proceeds via an S(_N)1 or S(_N)2 mechanism, is dictated by the reaction conditions and the nature of the nucleophile. Given the tertiary nature of the carbon and the stability of the potential carbocation intermediate, an S(_N)1 pathway is generally favored. However, strong nucleophiles under neutral or basic conditions might favor other reaction pathways, though direct substitution at the tertiary center would be sterically hindered.

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

Reagent/ConditionsExpected Product(s)Reaction Type
HBr1-Bromo-1-vinylspiro[3.5]nonaneS(_N)1
HCl1-Chloro-1-vinylspiro[3.5]nonaneS(_N)1
SOCl(_2), pyridine1-Chloro-1-vinylspiro[3.5]nonaneS(_N)i
PBr(_3)1-Bromo-1-vinylspiro[3.5]nonaneS(_N)2 type (with rearrangement)

Note: The table is predictive and based on general principles of organic reactivity.

Transformations of the Spiro[3.5]nonane Scaffold

The inherent ring strain in the cyclobutane (B1203170) portion of the spiro[3.5]nonane system makes it susceptible to reactions that can alleviate this strain.

Ring Expansion and Contraction Reactions of the Spiro System

Acid-catalyzed rearrangement of this compound could potentially lead to ring expansion of the cyclobutane ring. Formation of the tertiary allylic carbocation could be followed by a 1,2-alkyl shift, where a C-C bond of the cyclobutane ring migrates to the carbocation center. This would result in the expansion of the four-membered ring to a five-membered ring, forming a spiro[4.5]decane system. The driving force for this rearrangement would be the relief of ring strain in the cyclobutane ring.

Conversely, under specific conditions, ring contraction of the cyclohexane (B81311) ring is a theoretical possibility, though generally less favorable than the expansion of a strained four-membered ring.

Derivatization of Peripheral Hydrogens

The peripheral hydrogens on the spiro[3.5]nonane scaffold are generally unreactive C-H bonds. Their derivatization would require harsh conditions, such as free-radical halogenation. Such reactions are typically unselective and would likely lead to a mixture of products, with halogenation occurring at various positions on both the cyclobutane and cyclohexane rings. The reactivity of the C-H bonds would follow the general trend of tertiary > secondary > primary, but the complexity of the resulting product mixture would limit the synthetic utility of such transformations.

Mechanistic Investigations of Reactions Involving 1 Vinylspiro 3.5 Nonan 1 Ol

Elucidation of Reaction Pathways for Key Transformations

The presence of a vinyl group and a tertiary alcohol within a spirocyclic framework suggests that 1-Vinylspiro[3.5]nonan-1-ol can undergo a variety of transformations, most notably acid-catalyzed rearrangements and photochemical cycloadditions.

Acid-Catalyzed Rearrangements:

In the presence of an acid catalyst, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Departure of water generates a tertiary carbocation. This carbocation is subject to rearrangement to form a more stable carbocation. masterorganicchemistry.compearson.comlibretexts.orglibretexts.org One plausible pathway is a Wagner-Meerwein rearrangement , where a carbon-carbon bond from the spirocyclic system migrates. Specifically, the migration of a bond from the cyclobutane (B1203170) ring could lead to a ring-expanded product.

Another potential pathway involves the participation of the vinyl group's π-electrons in stabilizing the carbocation, possibly leading to cyclization or other complex rearrangements. The ultimate product distribution will depend on the relative stabilities of the various possible carbocation intermediates and the transition states leading to them.

Photochemical [2+2] Cycloaddition:

The vinyl group in this compound makes it a candidate for photochemical [2+2] cycloaddition reactions. libretexts.orgacs.org Upon irradiation with ultraviolet (UV) light, the π-bond of the vinyl group can be excited to a higher energy state. youtube.comyoutube.com This excited state can then react with another alkene (intermolecularly) or, if sterically feasible, with another part of the molecule (intramolecularly) to form a cyclobutane ring. acs.orgnih.gov The regiochemistry and stereochemistry of the resulting cycloadduct would be governed by the principles of orbital symmetry (Woodward-Hoffmann rules) and steric hindrance.

Role of Intermediates and Transition States in Reaction Mechanisms

The progress of a chemical reaction is dictated by the energies of the intermediates and transition states along the reaction coordinate.

Carbocation Intermediates in Acid-Catalyzed Rearrangements:

The stability of the carbocation intermediates is a crucial factor in determining the outcome of acid-catalyzed rearrangements. libretexts.orgresearchgate.net The initially formed tertiary carbocation at the spiro center is relatively stable. However, rearrangements can lead to other, potentially more stable, carbocations. For instance, a ring-expansion rearrangement might relieve ring strain in the cyclobutane ring, leading to a thermodynamically more favorable carbocationic intermediate. The structure of these carbocations is typically planar at the cationic center, with an empty p-orbital.

Transition States:

Transition states are high-energy, transient species that represent the energy maximum along a reaction coordinate between reactants, intermediates, and products. researchgate.net In the context of the Wagner-Meerwein rearrangement of the this compound derived carbocation, the transition state would involve a partial bridging of the migrating carbon-carbon bond with the carbocationic center. For the photochemical [2+2] cycloaddition, the transition state would involve the concerted or stepwise formation of the two new sigma bonds of the cyclobutane ring. Computational chemistry can be a powerful tool to model the structures and energies of these transition states.

Influence of Catalysts and Reagents on Reaction Mechanisms

The choice of catalysts and reagents can significantly influence which reaction pathway is favored.

Acid Catalysts:

The nature of the acid catalyst (e.g., Brønsted vs. Lewis acid) and its concentration can affect the rate of carbocation formation and the subsequent rearrangement pathways. A strong, non-nucleophilic acid would favor carbocation formation and rearrangement, while a nucleophilic acid might lead to competing substitution or addition reactions.

Photosensitizers in Photochemical Reactions:

In photochemical [2+2] cycloadditions, a photosensitizer can be used to facilitate the excitation of the vinyl group. The sensitizer absorbs the light and then transfers the energy to the this compound molecule, promoting it to its excited state. The choice of sensitizer can influence the efficiency and selectivity of the cycloaddition.

Kinetic and Thermodynamic Studies of Transformations

Understanding the kinetics and thermodynamics of a reaction is essential for controlling the product distribution. wikipedia.orgdalalinstitute.comlibretexts.org

Kinetic vs. Thermodynamic Control:

In many reactions, there is a competition between the formation of a kinetic product (formed fastest) and a thermodynamic product (most stable). wikipedia.orgdalalinstitute.comlibretexts.orgyoutube.com For the acid-catalyzed rearrangement of this compound, a product formed from a lower-energy transition state will be the kinetic product. However, if the reaction is allowed to equilibrate, the most stable product, the thermodynamic product, will predominate. wikipedia.orgdalalinstitute.comlibretexts.org Reaction conditions such as temperature and reaction time can be manipulated to favor one product over the other. wikipedia.orgyoutube.com Low temperatures and short reaction times generally favor the kinetic product, while higher temperatures and longer reaction times favor the thermodynamic product. wikipedia.orgyoutube.com

A hypothetical reaction coordinate diagram for a competing rearrangement is shown below:

ParameterPathway A (Kinetic)Pathway B (Thermodynamic)
Activation Energy (Ea)LowerHigher
Product StabilityLess StableMore Stable
Favored ConditionsLow Temperature, Short TimeHigh Temperature, Long Time

Theoretical and Computational Studies of 1 Vinylspiro 3.5 Nonan 1 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Detailed quantum chemical calculations are essential for understanding the electronic makeup of a molecule. However, specific studies on 1-Vinylspiro[3.5]nonan-1-ol are not presently available in published literature.

Molecular Orbital Analysis and Frontier Orbital Theory

A theoretical molecular orbital analysis would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. For this compound, the HOMO would likely be localized on the electron-rich vinyl group and the oxygen atom of the hydroxyl group, while the LUMO would be expected to be associated with the antibonding orbitals of the vinyl group. The energy difference between these orbitals would provide insight into the molecule's potential reactivity in pericyclic reactions or with electrophiles and nucleophiles.

Charge Distribution and Reactivity Prediction

Analysis of the electrostatic potential and partial atomic charges would reveal the charge distribution across the this compound molecule. It is predictable that the oxygen atom would possess a significant negative partial charge, making the hydroxyl proton acidic and the oxygen atom itself nucleophilic. The carbon atoms of the vinyl group would exhibit varying degrees of charge, influencing the regioselectivity of electrophilic addition reactions. Without specific computational data, these remain theoretical predictions.

Conformation Energy Landscapes and Stability of Stereoisomers

The spirocyclic framework and the presence of a stereocenter at C1 suggest the existence of multiple stereoisomers and a complex conformational landscape for this compound. A comprehensive computational study would be required to map the potential energy surface, identifying the most stable chair and boat conformations of the cyclohexane (B81311) ring and the puckering of the cyclobutane (B1203170) ring. The relative energies of the different stereoisomers (R and S enantiomers) and their stable conformers have not been computationally determined.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms by locating transition states and calculating activation energies. Potential reactions of this compound, such as acid-catalyzed rearrangements, oxidation, or reactions involving the vinyl group, could be modeled. However, no such computational studies focusing on the reaction mechanisms of this specific compound have been published.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can accurately predict spectroscopic data such as NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and UV-Vis absorption spectra. These predicted parameters are invaluable for interpreting experimental data and confirming molecular structures. For this compound, such predictive studies would be instrumental in assigning its spectral features, but this research has not been reported.

Development of Predictive Models for Structure-Reactivity Relationships

By systematically studying a series of related spirocyclic compounds, computational chemists can develop Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (QSRR) models. These models are crucial for predicting the properties and reactivity of new, unsynthesized molecules. The lack of foundational computational data on this compound means that it has not been included in the development of such predictive models.

Synthetic Utility and Research Applications of 1 Vinylspiro 3.5 Nonan 1 Ol

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral spirocyclic compounds are valuable building blocks in asymmetric synthesis, allowing for the introduction of a defined three-dimensional structure into a target molecule. A chirally pure form of a vinylspiro[3.5]nonan-1-ol, possessing a stereocenter at the carbinol position, could serve as a scaffold to control the stereochemistry of subsequent reactions. The vinyl group and the hydroxyl group offer two distinct points for chemical modification, enabling the construction of more complex chiral molecules. In principle, the fixed spatial orientation of the substituents on the spirocyclic core can influence the facial selectivity of reactions at or near these functional groups.

Intermediacy in the Total Synthesis of Natural Products with Spiro[3.5]nonane Cores

The spiro[3.5]nonane core is a structural motif present in some natural products. While there are no specific examples in the available literature of 1-Vinylspiro[3.5]nonan-1-ol being used as an intermediate in the total synthesis of such natural products, its structure suggests potential utility. Synthetic chemists often design and prepare key intermediates that contain a significant portion of the target molecule's carbon skeleton and key functional groups. A compound like this compound could theoretically be a precursor to a natural product containing a functionalized spiro[3.5]nonane system. The vinyl and alcohol functionalities would allow for further chemical transformations to complete the synthesis of the target natural product.

Application in the Construction of Functionalized Spirocyclic Scaffolds

Spirocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures. This compound is a functionalized spirocyclic compound that could be used to build more elaborate spirocyclic systems. The reactivity of the vinyl group (e.g., in cycloadditions, metathesis, or hydroboration-oxidation) and the alcohol group (e.g., through etherification, esterification, or oxidation) provides avenues to attach other molecular fragments or to build additional rings onto the spiro[3.5]nonane core. This would allow for the systematic exploration of the chemical space around this spirocyclic scaffold for various applications.

Precursor for Advanced Organic Materials Research

Vinyl monomers are fundamental building blocks for polymers. The vinyl group in this compound suggests that it could potentially undergo polymerization to produce polymers with spirocyclic units appended to the polymer backbone. Such polymers might be expected to have unique physical properties, such as high thermal stability and a high glass transition temperature, due to the rigid and bulky nature of the spiro[3.5]nonane group. The hydroxyl group could also be used for post-polymerization modification, allowing for the tuning of the polymer's properties. However, there is no specific research in the available literature on the polymerization or use of this compound in materials science.

Contribution to Methodological Development in Organic Synthesis

New chemical compounds with unique structural features can be used to test the scope and limitations of new synthetic methods. The spirocyclic nature of this compound, combined with the presence of two reactive functional groups, could make it a substrate for exploring new chemical reactions. For instance, its rigid framework could be used to study the influence of steric hindrance on a newly developed catalytic reaction. Similarly, the development of an efficient and stereoselective synthesis of this compound could itself represent a methodological advancement in the synthesis of spirocyclic compounds. To date, no such studies specifically involving this compound have been found in the surveyed scientific literature.

Future Directions and Emerging Research Avenues

Unexplored Reactivity Patterns of 1-Vinylspiro[3.5]nonan-1-ol

The combination of a tertiary alcohol and a vinyl group on a spirocyclic framework suggests a rich and varied reactivity profile for this compound that remains to be explored. The vinyl group can be expected to participate in a wide array of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. More complex transformations, such as olefin metathesis, could pave the way for the synthesis of larger, more intricate molecular architectures. The tertiary alcohol functionality opens doors to substitution and elimination reactions, although the spirocyclic nature of the molecule may impose unique stereoelectronic constraints that could lead to unexpected outcomes. The interplay between the alcohol and vinyl groups could also enable interesting intramolecular reactions, such as cyclizations, under appropriate catalytic conditions.

Development of Greener Synthetic Routes

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, offer a fertile ground for innovation in the synthesis of this compound and its derivatives. Future research could focus on developing synthetic strategies that minimize the use of hazardous reagents and solvents. Methodologies such as multicomponent reactions, which allow for the construction of complex molecules in a single step, could offer a more atom-economical and efficient approach. nih.govresearchgate.net The use of biocatalysis, employing enzymes to carry out specific chemical transformations, could also provide a more sustainable and selective route to this spirocyclic alcohol.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, presents numerous advantages, including enhanced safety, improved reaction control, and easier scalability. unimi.itnih.govnih.gov The application of flow chemistry to the synthesis of this compound could enable more efficient and reproducible production. Automated synthesis platforms, integrated with real-time reaction monitoring, could further accelerate the exploration of its chemical space by allowing for the rapid synthesis and screening of a wide range of derivatives. mt.com

Advanced Stereochemical Control in Derivatization

The spirocyclic nature of this compound introduces a rigid three-dimensional structure that can be exploited to achieve high levels of stereochemical control in its derivatization. organic-chemistry.org Future research could focus on the development of stereoselective reactions that target either the vinyl group or the tertiary alcohol. For instance, asymmetric dihydroxylation or epoxidation of the vinyl group could lead to the formation of chiral diols or epoxides, which are valuable building blocks in organic synthesis. The stereocontrolled synthesis of related spirocyclic tertiary alcohols has been an area of active research, and similar strategies could be applied to this system. nih.gov

Potential for Derivatization Towards Novel Skeletal Architectures

The unique structural and functional group combination of this compound makes it an attractive starting material for the synthesis of novel and complex molecular scaffolds. Spirocycles are increasingly recognized as privileged structures in medicinal chemistry due to their ability to confer favorable physicochemical properties to drug candidates. nih.govnih.govresearchgate.nettandfonline.comtandfonline.comdndi.orgnih.gov The vinyl group can serve as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The tertiary alcohol can be used as a point of attachment for other molecular fragments or can be transformed into other functional groups to further expand the molecular diversity. The rigid spirocyclic core can be used to orient these substituents in a well-defined three-dimensional space, which is a key consideration in the design of new therapeutic agents and materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.